Acetylpyrimidinethione

Description

Structure

2D Structure

Properties

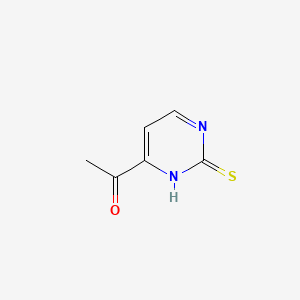

Molecular Formula |

C6H6N2OS |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-(2-sulfanylidene-1H-pyrimidin-6-yl)ethanone |

InChI |

InChI=1S/C6H6N2OS/c1-4(9)5-2-3-7-6(10)8-5/h2-3H,1H3,(H,7,8,10) |

InChI Key |

AEYPYFMQLZMLGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=NC(=S)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetylpyrimidinethione and Its Derivatives

Chemo- and Regioselective Approaches to the Acetylpyrimidinethione Core

The construction of the fundamental this compound framework with high precision is a key focus in its synthesis. nih.govrsc.orgnih.gov This involves controlling which atoms and functional groups react and where they are positioned on the molecule.

Novel Cyclization Strategies for Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is a critical step in the synthesis of this compound. A prominent and versatile method for this is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793). amazonaws.comwikipedia.org This reaction can be catalyzed by various acids and has been adapted for solid-phase synthesis. wikipedia.org

Recent advancements have focused on creating variations of the Biginelli reaction to produce a wider array of dihydropyrimidinone and thione derivatives. nih.govnih.gov For instance, a cascade Biginelli-like assembly using enaminone, aldehyde, and urea/thiourea has been developed to achieve highly chemo- and regioselective synthesis of new dihydropyrimidinones. nih.gov Another approach involves the condensation of activated methylene (B1212753) compounds with isothiocyanates in a basic medium to form an intermediate that can be cyclized. researchgate.net Furthermore, samarium chloride has been used as a catalyst for the cyclization of β-formyl enamides with urea under microwave irradiation, offering an efficient route to the pyrimidine core. organic-chemistry.org

Peptide cyclization techniques, though not directly applied to this compound in the provided context, offer insights into forming cyclic structures. These methods include forming azo bridges between amino acid side chains. nih.gov Such strategies highlight the diverse chemical reactions available for creating cyclic molecules.

Strategic Incorporation of Acetyl and Thione Functionalities

The defining acetyl and thione groups of this compound are introduced through careful selection of starting materials and reaction conditions. The acetyl group is typically incorporated by using acetylacetone (B45752) or another suitable β-dicarbonyl compound as a key reactant in a cyclocondensation reaction. amazonaws.comnih.gov For example, the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione was achieved through a one-pot, three-component synthesis using acetylacetone. amazonaws.com

The thione functionality is introduced by using thiourea in place of urea during the cyclization step. nih.govresearchgate.net This direct incorporation is a common and effective strategy. For example, the reaction of chalcones with thiourea is a well-established method for producing pyrimidinethione derivatives. researchgate.net The use of thiourea in Biginelli-type reactions is a standard procedure for accessing 3,4-dihydropyrimidine-2(1H)-thiones. nih.gov

Table 1: Key Reagents for Incorporating Acetyl and Thione Groups

| Functional Group | Key Reagent | Reaction Type |

| Acetyl | Acetylacetone | Cyclocondensation |

| Thione | Thiourea | Cyclocondensation |

Multicomponent Reaction Pathways Leading to this compound Analogues

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. scielo.br The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones and their thione analogues. scielo.brresearchgate.net This reaction offers significant advantages in terms of atom and step economy, making it a cornerstone for generating libraries of structurally diverse compounds. nih.govmdpi.com

Numerous variations of the Biginelli reaction have been developed to synthesize a wide range of this compound analogues. These modifications can involve altering the traditional components of the reaction. nih.gov For instance, different aldehydes, including aliphatic, aryl, and heteroaryl aldehydes, can be used. amazonaws.com The β-dicarbonyl component can also be varied, with examples including o-methyl acetoacetanilide (B1666496) and cyclic β-diketones. amazonaws.combrieflands.com Furthermore, catalysts such as p-toluene sulfonic acid, sulfamic acid, and nanoporous solid acids have been employed to improve reaction efficiency and yield. amazonaws.combrieflands.com These MCRs provide a powerful platform for the rapid and efficient synthesis of a diverse array of this compound derivatives. nih.gov

Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can be further modified to create a wide range of derivatives with potentially new properties. researchgate.netresearchgate.net This functionalization can occur at various positions on the molecule.

Electrophilic and Nucleophilic Modifications on the Pyrimidine Nucleus

The pyrimidine ring of this compound is susceptible to both electrophilic and nucleophilic attack, allowing for a variety of modifications. openmedicinalchemistryjournal.commasterorganicchemistry.comsaskoer.ca Electrophiles, which are electron-seeking species, can react with the electron-rich pyrimidine ring. beyondbenign.orgnih.gov For example, N-metallated indole (B1671886) derivatives, which are nucleophilic, can react with suitable electrophiles at either the nitrogen or carbon atoms. bhu.ac.in

Conversely, nucleophiles, which are electron-donating species, can react with electron-deficient sites on the pyrimidine ring. masterorganicchemistry.comsaskoer.ca For instance, the dimethylamino group in gramine, a 3-(dimethylaminomethyl)indole, can be readily displaced by nucleophiles. bhu.ac.in The reactivity of the pyrimidine ring can be influenced by the substituents present. For example, the presence of sulfur-containing groups makes them useful intermediates for further functionalization through reactions like alkylation. researchgate.net

Selective Transformations at the Thione Moiety

The thione (C=S) group of this compound is a key site for selective chemical transformations. One of the most common reactions is S-alkylation, where an alkyl group is added to the sulfur atom. researchgate.net This is a useful method for functionalizing the pyrimidine ring. researchgate.net For example, 2-thiothymine can undergo S-alkylation when treated with halo compounds like methyl and ethyl iodides. researchgate.net

The thione group can also participate in cyclization reactions. For instance, pyrimidinethione derivatives can be cyclized with reagents like chloroacetic acid to form fused heterocyclic systems such as thiazolopyrimidines. researchgate.net Additionally, the thione group can be converted to other functional groups. For example, treatment of dihydropyrimidinethiones with sodium azide (B81097) in the presence of mercuric acetate (B1210297) can lead to the formation of tetrazolo[1,5-a]pyrimidines. clockss.org These selective transformations of the thione moiety significantly expand the chemical diversity of accessible this compound derivatives.

Reactions Involving the Acetyl Group: Condensation and Substitution

The acetyl group at the C5 position of the pyrimidinethione ring is a versatile handle for a variety of chemical transformations, most notably condensation and substitution reactions. These reactions allow for the extension of the molecular framework and the introduction of diverse functionalities, leading to a wide array of derivatives.

Condensation Reactions:

The carbonyl functionality and the adjacent α-hydrogens of the acetyl group make it an ideal participant in condensation reactions. The Claisen-Schmidt and Knoevenagel condensations are prominent examples.

The Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation, involves the reaction of an enolizable ketone (in this case, this compound) with an aromatic aldehyde that lacks α-hydrogens, typically in the presence of a base. ipb.ptwikipedia.org This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. For instance, 2-thiouracil (B1096) derivatives bearing an acetyl group can undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield the corresponding chalcone (B49325) derivatives. nih.govmdpi.com The reaction of a substituted ketone with different aldehydes is a classical method for synthesizing chalcones. researchgate.net The general scheme for this reaction involves dissolving the acetyl-substituted pyrimidinethione and an aromatic aldehyde in a suitable solvent, followed by the addition of a base like potassium hydroxide. eijppr.com

Another significant condensation reaction is the Knoevenagel condensation . This reaction involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. sigmaaldrich.com While aldehydes are generally more reactive than ketones in this condensation, it provides a pathway to α,β-unsaturated products. thermofisher.com The reaction of 5-acetyl-6-methylpyrimidin-2-one(thione) derivatives can be directed to the methyl group, but condensations involving the acetyl group are also synthetically important. researchgate.net

Substitution Reactions:

Substitution reactions can occur at the methyl group of the acetyl moiety. The α-hydrogens of the acetyl group are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile that can participate in nucleophilic substitution reactions (SN2) with alkyl halides. This reaction pathway allows for the formation of new carbon-carbon bonds, extending the chain at the acetyl position. These alkylation reactions work best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com While specific examples for this compound are not abundant in the cited literature, the general principle of α-alkylation of ketones is a fundamental and applicable transformation.

The following table summarizes representative condensation reactions involving the acetyl group of pyrimidinethione precursors.

| Precursor | Reagent | Reaction Type | Product Type | Ref. |

| Acetyl-substituted 2-thiouracil derivative | Aromatic aldehyde | Claisen-Schmidt Condensation | Chalcone derivative | nih.govmdpi.com |

| Substituted Acetophenone (B1666503) (as a model) | Aromatic aldehyde | Claisen-Schmidt Condensation | Chalcone | researchgate.neteijppr.com |

| 5-Acetyl-6-methylpyrimidin-2-one(thione) | Dimethylformamide dimethyl acetal | Condensation at methyl group | 6-[2-(dimethylamino)vinyl]pyrimidin-2-one(thione) | researchgate.net |

| Aldehyde/Ketone | Active methylene compound | Knoevenagel Condensation | α,β-unsaturated product | sigmaaldrich.comthermofisher.com |

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to enhance sustainability. Key considerations include the use of catalyst-free and solvent-free conditions, energy-efficient reaction activation methods like microwave irradiation, and optimizing process efficiency through high atom economy.

Catalyst-Free and Solvent-Free Methodologies

The development of synthetic protocols that eliminate the need for catalysts and solvents is a primary goal of green chemistry, as it reduces waste and simplifies purification processes.

Solvent-free synthesis , often conducted via mechanochemistry (grinding) or by heating neat reactants, has emerged as a powerful technique. rsc.orgnih.gov For instance, quantitative yields in Claisen-Schmidt reactions to produce chalcones have been achieved in the absence of a solvent by grinding reactants with a solid base like sodium hydroxide. wikipedia.org Similarly, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones (structurally related to pyrimidinethiones), can be performed under solvent-free conditions. nih.govrsc.org One approach involves simply stirring the reactants at elevated temperatures (100–105 °C) without any catalyst or solvent to obtain high yields of the desired products. rsc.org The synthesis of spiro-pyrimidinethiones has also been successfully carried out under solvent-free conditions using a recyclable nanoporous solid acid catalyst. brieflands.com

Catalyst-free methodologies often rely on thermal activation. The synthesis of dihydropyrimidinones has been reported to proceed smoothly by simply heating the reactants without any added catalyst. rsc.org While often requiring higher temperatures, these methods avoid the cost, toxicity, and waste associated with many catalysts. The condensation of aldehydes and amines has also been shown to occur efficiently in a water suspension medium, which is an environmentally benign solvent. ekb.eg

Microwave-Assisted and Photochemical Synthesis Enhancements

Alternative energy sources like microwave irradiation and light can significantly enhance the efficiency and greenness of synthetic processes.

Microwave-assisted synthesis has revolutionized organic synthesis by dramatically reducing reaction times, often from hours to minutes, and improving yields. researchgate.netyoutube.com This technique is based on the efficient heating of polar molecules through dipolar polarization and ionic conduction. researchgate.net The Biginelli reaction to form dihydropyrimidinones and dihydropyrimidinethiones is well-suited for microwave heating, leading to rapid and efficient product formation. beilstein-journals.org Microwave irradiation has been employed for the synthesis of various pyrimidine derivatives and other nitrogen-containing heterocycles, often under solvent-free conditions, further enhancing the green credentials of the synthesis. nih.govbeilstein-journals.org For example, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from enamines was achieved in high yields under microwave irradiation. mdpi.com

Photochemical synthesis utilizes light to induce chemical reactions, often enabling unique transformations that are not accessible through thermal methods. Photochemical methods have been used to synthesize various pyrimidine derivatives. cdnsciencepub.comnih.gov For example, a method for synthesizing pyrimidines containing an allomaltol unit involves a photochemical 6π-electrocyclization as a key step. beilstein-journals.org The photochemical preparation of cobalt(III) complexes containing pyrimidine-2-thionate derivatives has also been reported. rsc.org While specific applications to this compound are still emerging, photochemistry offers a promising avenue for novel and sustainable synthetic routes.

The table below highlights the advantages of these green enhancement techniques.

| Technique | Typical Advantages | Example Application | Ref. |

| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Higher selectivity, Energy efficiency | Biginelli reaction for dihydropyrimidinones, Synthesis of pyrrole (B145914) derivatives | researchgate.netbeilstein-journals.orgnih.gov |

| Photochemical Synthesis | Access to unique reaction pathways, High selectivity, Mild reaction conditions | Synthesis of pyrimidines via 6π-electrocyclization, Preparation of pyrimidine-2-thionate complexes | beilstein-journals.orgrsc.org |

Atom Economy and Process Efficiency in this compound Production

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Multicomponent reactions (MCRs) are exemplary in this regard, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. bohrium.com

The Biginelli reaction , a cornerstone for the synthesis of dihydropyrimidinones and their thione analogues, is a classic example of an atom-economical MCR. nih.govmdpi.com This reaction combines an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate, a precursor to the acetyl group), and urea or thiourea, incorporating the vast majority of the atoms from the starting materials into the final heterocyclic product. bohrium.com Studies have reported high atom economy (e.g., 87%) for the Biginelli reaction under green conditions. mdpi.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of Acetylpyrimidinethione

Tautomerism and Isomerism in Acetylpyrimidinethione Systems

This compound, like many heterocyclic compounds containing a potential thiol group adjacent to a nitrogen atom, can exist in different tautomeric forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms. science.gov The position of this equilibrium is a critical determinant of the molecule's physical and chemical properties. wiley-vch.de

The equilibrium between the thione and thiol forms of pyrimidine (B1678525) derivatives has been the subject of both experimental and theoretical studies. researchgate.netmdpi.com Experimental techniques such as UV-VIS spectroscopy have been employed to study this tautomerism in solution. cdnsciencepub.com These studies have revealed that the position of the equilibrium is significantly influenced by the surrounding environment. researchgate.netcdnsciencepub.com

Theoretical calculations, often employing density functional theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.netnih.gov For related 2-mercaptopyrimidine (B73435) systems, ab initio calculations have shown that in the gas phase, the thiol tautomer is the more stable form. researchgate.net However, in solution, the equilibrium can shift.

The solvent plays a crucial role in determining the predominant tautomeric form. researchgate.netcdnsciencepub.com In polar solvents like ethanol (B145695) and water, the more polar thione form is generally favored. researchgate.netcdnsciencepub.com This is attributed to the stabilization of the thione tautomer through interactions with the polar solvent molecules. cdnsciencepub.com Conversely, in nonpolar solvents, the thiol form tends to be more prevalent. cdnsciencepub.com Self-association of the molecules, particularly at higher concentrations, can also shift the equilibrium towards the thione form. cdnsciencepub.comcdnsciencepub.com

It has also been observed that in some solvents like ethanol and dioxane, the thione form can undergo oxidation to the corresponding disulfide. cdnsciencepub.comcdnsciencepub.com This transformation is believed to proceed through the thiol tautomer. cdnsciencepub.com

Table 1: Solvent Effects on Thione-Thiol Tautomerism of 2-Mercaptopyrimidine Derivatives

| Solvent | Predominant Tautomer | Observed Transformation | Reference |

| Acetonitrile | Thione | Slow oxidation to disulfide | cdnsciencepub.com |

| Dichloromethane | Thione | Slow oxidation to disulfide | cdnsciencepub.com |

| Chloroform | Thione | Slow oxidation to disulfide | cdnsciencepub.com |

| Dioxane | Thione | Rapid oxidation to disulfide | cdnsciencepub.com |

| Ethanol | Thione | Quantitative oxidation to disulfide | researchgate.netcdnsciencepub.com |

| Water | Thione | Reversible thione-disulfide process | researchgate.netcdnsciencepub.com |

This table is based on data for 2-mercaptopyrimidine and its derivatives, which serve as a model for understanding the behavior of this compound.

The presence of substituents on the pyrimidine ring can significantly influence the position of the thione-thiol equilibrium. nih.govrsc.org Electron-withdrawing and electron-donating groups can alter the relative stabilities of the tautomers by modifying the electron distribution within the molecule. nih.govnih.gov

For instance, studies on substituted purines, which share a pyrimidine ring, have shown that substituents can change the tautomeric preferences compared to the unsubstituted parent compound. nih.govnih.gov The effect of a substituent can be enhanced by the solvent, and this enhancement is often dependent on the proximity of the substituent to the tautomerizing groups. nih.govnih.gov For example, the introduction of a nitro group (an electron-withdrawing group) can be influenced by its position relative to nitrogen atoms in the ring. mdpi.com Similarly, the electron-donating or withdrawing character of an amino group can be affected by its proximity to other functional groups and by solvation. mdpi.com

While specific studies on the substituent effects on this compound are not detailed in the provided results, the principles observed in related heterocyclic systems like purines and other pyrimidine derivatives provide a strong basis for understanding how substituents would likely modulate its tautomeric behavior. nih.govrsc.orgnih.gov

Nucleophilic and Electrophilic Reactivity of this compound

The structure of this compound, featuring lone pairs of electrons on the sulfur and nitrogen atoms, as well as an electrophilic carbonyl carbon, allows it to act as both a nucleophile and an electrophile. masterorganicchemistry.comyoutube.com This dual reactivity is central to its chemical transformations.

The sulfur and nitrogen atoms of the pyrimidine ring are key nucleophilic centers. The sulfur atom, particularly in its thiolate form (RS-), is a soft and highly reactive nucleophile. nih.gov This makes it susceptible to attack by soft electrophiles. nih.gov The nitrogen atoms in the pyrimidine ring also possess nucleophilic character.

In the context of nucleophilic aromatic substitution (SNAr) reactions on related pyridinium (B92312) ions, the reactivity is influenced by the nature of the leaving group and the presence of activating groups. nih.gov While the acetyl group's specific influence on the nucleophilicity of the sulfur and nitrogen in this compound isn't explicitly detailed, its electron-withdrawing nature would likely modulate the reactivity of these centers.

The acetyl group introduces a key electrophilic site into the molecule: the carbonyl carbon. This carbon is susceptible to attack by nucleophiles. youtube.com The reactivity of the carbonyl group in acetylpyridines, a related class of compounds, has been shown to participate in various reactions. nih.gov For example, they can undergo photoaddition reactions with silyl (B83357) ketene (B1206846) acetals. nih.gov These reactions can proceed through different pathways, including single electron transfer (SET) to form β-hydroxyesters or [2+2]-cycloaddition to yield oxetanes, depending on the nature of the reactants and the solvent polarity. nih.gov

The carbonyl oxygen, with its lone pairs of electrons, can also act as a nucleophile, for instance, by attacking a proton in acidic conditions. youtube.com This protonation can enhance the electrophilicity of the carbonyl carbon.

Cycloaddition and Condensation Reactions of this compound

The acetyl group in this compound can participate in cycloaddition and condensation reactions. As observed in acetylpyridines, the carbonyl group can undergo [2+2]-cycloaddition reactions under photochemical conditions. nih.gov

Furthermore, photoinduced electron transfer (PET)-promoted reactions between acetylpyridines and electron-rich silyl ketene acetals in polar solvents can lead to condensation reactions, such as Claisen or Mukaiyama-type condensations, to form β-hydroxyesters. nih.gov These findings suggest that the acetyl moiety in this compound could similarly be a reactive handle for constructing more complex molecular architectures through cycloaddition and condensation pathways.

Exploration of [X+Y] Cycloadditions for Fused Heterocyclic Systems

While specific studies on the [X+Y] cycloaddition reactions of this compound itself are not extensively detailed in the available literature, the reactivity of the broader pyrimidine class provides a strong framework for predicting its behavior. Pyrimidine derivatives are known to participate in cycloaddition reactions to generate complex, fused heterocyclic systems. mdpi.comnih.govnih.gov

One of the key reaction types is the inverse-electron-demand Diels-Alder reaction, where the electron-deficient pyrimidine ring acts as the diene, reacting with an electron-rich dienophile. researchgate.net For a substituted pyrimidine, this reaction can result in the formation of a new ring, often with the extrusion of a small molecule, leading to a less-than-six-membered atom ring fused to the original structure. researchgate.net

The thione moiety also introduces possibilities for cycloadditions. For instance, thiopyrans can be fused to other heterocyclic systems, suggesting that the C=S bond in this compound could act as a dienophile or part of a diene system to construct sulfur-containing fused rings. researchgate.net The synthesis of complex scaffolds, such as thiazolo-fused bridged isoquinolones, has been achieved through selective [4+2] cycloaddition reactions involving related heterocyclic systems. nih.gov These reactions highlight the potential of the pyrimidine core within this compound to serve as a building block for structurally diverse, three-dimensional molecules. nih.gov

Condensation Reactions with Varied Electrophiles

The this compound structure contains several reactive sites amenable to condensation reactions, particularly with electrophilic partners. The pyrimidine ring's amino or imino groups and the activated methyl group of the acetyl substituent can participate in nucleophilic attacks on electrophiles, leading to cyclization and the formation of fused heterocyclic systems. journalagent.comnih.gov

A well-documented parallel is the reaction of 6-amino-2-thiouracil (B86922) with α,β-unsaturated ketones (chalcones). This reaction proceeds via a conjugate addition followed by intramolecular cyclization and subsequent oxidation to yield pyrido[2,3-d]pyrimidines. nih.gov Similarly, the reaction of aminopyrazole derivatives with acetylacetone (B45752) is a known method for constructing a fused pyrimidine ring. researchgate.net These examples strongly suggest that this compound could react with a variety of electrophiles to generate novel fused systems.

| Electrophile Type | Potential Reactive Site on this compound | Resulting Fused System (Analogous) | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones (e.g., Chalcones) | Ring Nitrogen/Amino Group | Pyrido[2,3-d]pyrimidine | nih.gov |

| β-Diketones (e.g., Acetylacetone) | Ring Nitrogen/Amino Group | Pyrimido[1',2':1,5]pyrazolo-scaffolds | researchgate.net |

| Carbon Disulphide | Ring Nitrogen and adjacent endocyclic atom | Pyrimidotriazines | journalagent.com |

| Activated Nitriles (e.g., Trichloroacetonitrile) | Ring Nitrogen/Amino Group | Pyrimidotriazines | journalagent.com |

Redox Chemistry of this compound

The redox behavior of this compound is dictated by the presence of the electron-withdrawing acetyl group, the oxidizable thione group, and the reducible pyrimidine ring.

Oxidative Transformations and Resultant Products

The pyrimidine scaffold and its substituents are susceptible to oxidative transformations under various conditions. For this compound, three primary sites are prone to oxidation: the acetyl group's methyl protons, the thione sulfur atom, and the pyrimidine ring itself.

Side-Chain Oxidation : Alkyl-substituted pyrimidines can undergo oxidation in the presence of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form the corresponding carboxylic acids. researchgate.net Milder reagents, such as dimethyldioxirane, can lead to the formation of diols and epoxides. researchgate.net

Thione Oxidation : The thione group is readily oxidized. Mild oxidation typically leads to the formation of a disulfide bridge between two molecules. Stronger oxidation can convert the thione into a sulfinic or sulfonic acid group.

Ring Oxidation : The pyrimidine ring itself can be oxidized, potentially leading to ring-opening or the formation of hydroxylated products at the carbon positions. researchgate.net Oxidative stress, mediated by reactive oxygen species, can cause damage to the pyrimidine ring, a process relevant in biological contexts. nih.govnih.gov

| Oxidizing Agent | Potential Site of Oxidation | Potential Product | Reference |

|---|---|---|---|

| KMnO₄ | Acetyl side-chain | Pyrimidinyl-carboxylic acid | researchgate.net |

| Dimethyldioxirane | Pyrimidine ring | Epoxides, Diols | researchgate.net |

| Mild Oxidants (e.g., I₂) | Thione group (C=S) | Disulfide derivative | General Thione Chemistry |

| Strong Oxidants (e.g., H₂O₂) | Thione group (C=S) | Sulfonic acid derivative | General Thione Chemistry |

Reductive Pathways and Their Mechanistic Implications

The reduction of the pyrimidine ring is a known transformation, particularly when the ring is substituted with electron-withdrawing groups. researchgate.netrsc.org The acetyl group at the 5-position of this compound significantly lowers the electron density of the pyrimidine ring, making it susceptible to nucleophilic attack by hydride reagents.

Studies on related ethyl 2-methylthiopyrimidine-5-carboxylates show that reduction with complex metal hydrides like lithium aluminum hydride (LiAlH₄) primarily results in the reduction of the pyrimidine ring to yield 1,6-dihydropyrimidines. researchgate.netrsc.org The reaction proceeds via the addition of a hydride ion to the electron-deficient C6 position of the pyrimidine ring. In contrast, pyrimidines with electron-donating groups are less prone to ring reduction. rsc.org This indicates a predictable reductive pathway for this compound, where the aromaticity of the pyrimidine core is disrupted to form a more saturated heterocyclic system.

| Reducing Agent | Substrate (Analogue) | Primary Product | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ethyl 2-methylthiopyrimidine-5-carboxylate | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | Hydride attack on the electron-deficient pyrimidine ring. | researchgate.netrsc.org |

| Sodium Borohydride (NaBH₄) | General Pyrimidines | Tetrahydropyrimidine derivatives | Reduction of the pyrimidine ring due to its low aromaticity. | researchgate.net |

Metal-Ligand Coordination Chemistry of this compound

This compound is a versatile ligand in coordination chemistry due to the presence of multiple donor atoms: the two nitrogen atoms of the pyrimidine ring, the carbonyl oxygen of the acetyl group, and the thione sulfur atom. wikipedia.orgyoutube.com This poly-functional nature allows it to bind to metal ions in various modes, including as a monodentate, bridging, or chelating ligand. youtube.com

Chelation Modes and Binding Affinity Studies

The ability of this compound to form a stable ring structure with a central metal ion is known as chelation. wikipedia.orgnih.gov This compound can act as a bidentate ligand, forming stable five- or six-membered chelate rings, which are entropically favored.

Potential chelation modes include:

S,N-Chelation : The thione sulfur and an adjacent ring nitrogen (N1) can coordinate to a metal center.

O,N-Chelation : The carbonyl oxygen of the acetyl group and the adjacent ring nitrogen (N1 or N3) can form a chelate ring.

The binding affinity for specific metal ions can be predicted using Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

The soft thione sulfur atom is expected to show a high affinity for soft metal ions such as Ag(I), Hg(II), and Cd(II).

The harder nitrogen and oxygen donor atoms are more likely to coordinate with hard or borderline metal ions like Fe(III), Cr(III), Cu(II), and Zn(II). unh.edu

This differential affinity allows for selective complexation and the potential design of metal-organic frameworks or coordination polymers with specific properties.

| Donor Atoms | Chelation Mode | Favored Metal Ion Type (HSAB) | Potential Metal Ions | Reference |

|---|---|---|---|---|

| Sulfur (Thione), Nitrogen (Ring) | Bidentate (S,N) | Soft Acids | Ag(I), Au(I), Hg(II), Pd(II) | wikipedia.org |

| Oxygen (Carbonyl), Nitrogen (Ring) | Bidentate (O,N) | Hard/Borderline Acids | Cu(II), Ni(II), Co(II), Zn(II), Fe(III) | unh.edu |

| Nitrogen (Ring) | Monodentate or Bridging | Borderline/Hard Acids | Ru(II), Rh(III), Co(II) | wikipedia.org |

Absence of Specific Data for this compound in Scientific Literature

Extensive research of scientific databases and literature reveals a significant lack of specific information on the chemical compound "this compound." Consequently, a detailed article focusing solely on its chemical reactivity, reaction mechanisms, transformation pathways, synthesis of its metal complexes, and its role in organometallic catalysis, as per the requested outline, cannot be accurately generated.

While the broader class of compounds known as pyrimidine-2-thione derivatives has been the subject of various studies, these findings cannot be directly and accurately attributed to a specific compound named "this compound" without its definitive chemical structure and dedicated research. The available literature on pyrimidine-2-thiones provides a general framework for how such a compound might behave, but this remains speculative without direct experimental evidence for this compound itself.

General information on the synthesis and reactivity of related pyrimidine-2-thione derivatives is available. For instance, the synthesis of pyrimidine-2-thiones often involves the cyclocondensation of a chalcone (B49325) with thiourea (B124793) in the presence of an alcoholic base nih.govresearchgate.net. Another common method involves the reaction of α,β-unsaturated ketones with thiourea pandawainstitute.com. The resulting pyrimidine-2-thione ring system is a versatile scaffold for further chemical modifications bu.edu.eg.

The coordination chemistry of pyrimidine-2-thione derivatives with various metals has been explored. These ligands typically act as bidentate donors, coordinating to the metal center through the endocyclic nitrogen and the exocyclic sulfur atoms, forming a stable four-membered chelate ring rsc.org. The synthesis of these metal complexes is often achieved by reacting the pyrimidine-2-thione ligand with a suitable metal salt in a 2:1 molar ratio researchgate.net. Spectroscopic methods such as IR, NMR, and UV-Vis are crucial for characterizing these complexes researchgate.netresearchgate.net.

There is some evidence of in situ transformations of pyrimidine-2-thione ligands under specific reaction conditions, such as hydrothermal synthesis, leading to more complex structures tandfonline.comfigshare.com. Furthermore, the resulting metal complexes have been investigated for a range of applications, including as potential catalysts tandfonline.comrsc.org, though detailed mechanistic studies in organometallic catalysis are not widespread for this class of compounds. Some pyrimidine-based complexes have been explored in the context of platinum-based chemotherapeutics nih.gov.

Despite this general knowledge on pyrimidine-2-thiones, the absence of specific data for "this compound" prevents a scientifically rigorous discussion on its unique properties as requested.

Advanced Spectroscopic Characterization and Structural Elucidation of Acetylpyrimidinethione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and proton frameworks. nih.gov For a molecule such as Acetylpyrimidinethione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous signal assignment.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides initial information about the chemical environment of the hydrogen and carbon atoms present. In this compound, one would expect distinct signals for the acetyl group protons, the methyl groups on the pyrimidine (B1678525) ring, and the lone proton on the pyrimidine ring.

To establish connectivity between these atoms, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the protons on the pyrimidine ring and adjacent methyl groups, if any such coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. youtube.comlibretexts.org This is critical for assigning the carbon signals corresponding to the methyl groups, the acetyl methyl, and the methine carbon on the pyrimidine ring.

A hypothetical data table for the expected NMR signals of this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Acetyl CH₃ | ~2.5 | ~25 | C=O |

| Acetyl C=O | - | ~195 | - |

| Pyrimidine CH | ~6.8 | ~115 | Ring C, Ring C-CH₃ |

| Pyrimidine C-CH₃ | ~2.4 | ~24 | Ring C, Ring C-CH |

| Pyrimidine C-S | - | ~175 | - |

| Pyrimidine C4/C6 | - | ~165 | - |

Variable Temperature NMR Studies for Dynamic Processes and Tautomerism

Pyrimidinethione derivatives are known to exhibit thione-thiol tautomerism. cdnsciencepub.comnih.gov In the case of this compound, it can potentially exist in equilibrium between the thione form and a thiol tautomer. This dynamic process can be investigated using variable temperature (VT) NMR studies. researchgate.net

By recording NMR spectra at different temperatures, one can observe changes in the chemical shifts or the coalescence of distinct signals. If the tautomerization is slow on the NMR timescale at low temperatures, separate signals for each tautomer might be visible. As the temperature increases, the rate of exchange between the tautomers increases, leading to a broadening and eventual coalescence of the signals into a single, averaged peak. Analyzing these changes allows for the determination of the thermodynamic parameters of the equilibrium. researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. ijcsrr.orgijcsrr.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, confirming that the observed mass corresponds to its specific combination of carbon, hydrogen, nitrogen, and sulfur atoms.

Fragmentation Pattern Analysis for Structural Insights

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing the m/z values of these fragments provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the acetyl group, resulting in a prominent peak corresponding to the pyrimidinethione ring.

Cleavage of the pyrimidine ring itself, leading to smaller fragment ions.

Loss of a methyl group from the pyrimidine ring.

The relative abundance of these fragments helps to confirm the connectivity of the different functional groups within the molecule.

A hypothetical table of major mass spectral fragments for this compound is shown below.

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M - 43]+ | Loss of acetyl group (CH₃CO) |

| [M - 15]+ | Loss of methyl group (CH₃) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.comnih.gov These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. youtube.com

For this compound, key vibrational bands would be expected for the following functional groups:

C=O Stretch: A strong absorption in the IR spectrum, typically in the range of 1680-1720 cm⁻¹, corresponding to the acetyl carbonyl group.

C=S Stretch: The thiocarbonyl or thione group would exhibit a characteristic vibration, although it can be weaker and more variable in position than the C=O stretch.

C=N and C=C Stretches: Vibrations associated with the pyrimidine ring would appear in the fingerprint region of the spectrum (typically 1400-1600 cm⁻¹).

C-H Stretches: Signals corresponding to the aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

These characteristic frequencies help to confirm the presence of the key functional moieties within the molecule. researchgate.netyoutube.com

A table of expected characteristic IR absorption bands for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic/vinyl) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 2960 |

| C=O (acetyl) | 1680 - 1720 |

| C=N / C=C (pyrimidine ring) | 1400 - 1600 |

| C=S (thione) | 1050 - 1250 |

Characteristic Absorption Bands and Functional Group Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman analysis, is instrumental in identifying the functional groups within the this compound molecule. The spectra are characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

Key functional groups and their associated vibrational frequencies are detailed below:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O (Acetyl group) | Stretching | ~1680-1700 | |

| C=N (Pyrimidine ring) | Stretching | ~1570-1620 | |

| C=C (Pyrimidine ring) | Stretching | ~1400-1500 | |

| C-S (Thione group) | Stretching | ~1100-1200 | |

| C-H (Aromatic/Aliphatic) | Stretching | ~2900-3100 |

These characteristic bands serve as fingerprints for the identification and characterization of this compound. The precise position and intensity of these bands can be influenced by the molecule's local environment and conformational state.

Conformational Analysis through Vibrational Fingerprints

Vibrational spectroscopy is also a powerful tool for analyzing the conformational isomers of this compound. Different spatial arrangements of the acetyl group relative to the pyrimidine ring can give rise to distinct vibrational fingerprints. By examining subtle shifts in the vibrational frequencies, particularly those of the acetyl and thione groups, researchers can identify and quantify the populations of different conformers present in a sample.

For instance, theoretical calculations combined with experimental IR and Raman spectra can help distinguish between planar and non-planar conformations. The out-of-plane bending modes are particularly sensitive to conformational changes, providing valuable insights into the molecule's flexibility and preferred three-dimensional structure in different phases.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound and its derivatives.

Crystal Packing and Intermolecular Interactions

In the crystalline state, this compound molecules are organized in a specific lattice structure stabilized by a network of intermolecular interactions. Hydrogen bonding is a prominent feature, often involving the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group, or with co-crystallized solvent molecules.

Absolute Configuration Determination of Chiral this compound Derivatives

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of stereocenters. By analyzing the diffraction pattern of a single crystal, it is possible to unambiguously establish the spatial arrangement of substituents around a chiral center. This is often achieved through the use of anomalous dispersion effects, particularly when a heavy atom is present in the structure. The determination of the absolute configuration is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of this compound.

Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands that arise from electronic transitions between different molecular orbitals. The principal chromophore is the pyrimidinethione system, which gives rise to characteristic π → π* and n → π* transitions.

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | ~250-300 | High |

| n → π | ~350-400 | Low to Moderate |

The high-energy π → π* transition is typically more intense than the lower-energy n → π* transition. The position and intensity of these bands can be influenced by the solvent polarity and pH, reflecting changes in the electronic distribution within the molecule. These chromophoric properties are fundamental to the compound's color and its potential applications in areas such as dye chemistry.

Solvatochromism and Environmental Effects on Electronic Spectra

The phenomenon of solvatochromism describes the change in the position, and sometimes intensity, of the absorption and emission bands in the electronic spectra of a chemical compound upon a change in the polarity of the solvent. This effect is a direct consequence of the differential solvation of the ground and excited states of the molecule. The interaction between the solute and solvent molecules can alter the energy gap between these states, leading to a shift in the observed spectral bands. Such shifts are categorized as either a bathochromic shift (red shift), which is a shift to a longer wavelength, or a hypsochromic shift (blue shift), a shift to a shorter wavelength.

In the context of this compound and its derivatives, the electronic transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons of the sulfur and oxygen atoms, as well as the π-electrons of the pyrimidine ring and the acetyl group. The polarity and hydrogen-bonding capability of the solvent can significantly influence these transitions.

Detailed research into the solvatochromic behavior of chalcones derived from 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione provides valuable insight into the environmental effects on the electronic spectra of related structures. researchgate.net The study reveals that the position of the maximum absorption wavelength (λmax) of these compounds is sensitive to the solvent environment. researchgate.net

The investigation into a series of chalcones synthesized from 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione demonstrated distinct solvatochromic behavior. researchgate.net The electronic absorption spectra of these compounds were recorded in various solvents of differing polarities. For instance, the λmax values for these derivatives show a dependence on the solvent used, indicating interactions between the solute and solvent molecules that alter the electronic excitation energies. researchgate.net

The following table summarizes the observed maximum absorption wavelengths for a representative chalcone (B49325) derived from 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione in different solvents. This data illustrates the influence of the solvent environment on the electronic transitions within the molecule.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |

|---|---|---|---|

| Not Specified in Source | 237.84 | 274.59 | 308.37 |

Data derived from the spectral analysis of a chalcone synthesized from 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione. researchgate.net

Theoretical and Computational Chemistry Studies on Acetylpyrimidinethione

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and stability of a molecule. researchgate.net These methods solve, or approximate, the Schrödinger equation for the given molecular system to determine its energy and the spatial distribution of its electrons.

Density Functional Theory (DFT) for Ground State Geometries and EnergiesDensity Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules.nih.govacs.orgInstead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity.nih.gov

For Acetylpyrimidinethione, a DFT study would begin by optimizing the molecule's geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, known as the ground state geometry. The result is a detailed 3D structure of the most stable form of the molecule. From this calculation, key energetic data, such as the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), would be obtained. This information is crucial for predicting the molecule's kinetic stability and reactivity.

Ab Initio Methods for High-Accuracy Property PredictionsAb initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization.acs.orgThese methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can offer higher accuracy for certain properties.

A high-level ab initio calculation on this compound could be used to refine the geometry obtained from DFT and to calculate properties like electron affinity, ionization potential, and dipole moment with very high precision. These benchmark calculations serve as a "gold standard" to validate results from less computationally expensive methods like DFT.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. tandfonline.com

Global and Local Minima IdentificationThe acetyl group (-COCH₃) attached to the pyrimidinethione ring can rotate. This rotation leads to different conformers, each with a distinct energy level. A computational study would perform a "potential energy surface scan" by systematically rotating the acetyl group and calculating the energy at each step.

The resulting plot of energy versus the dihedral angle would reveal:

Global Minimum: The conformation with the absolute lowest energy, representing the most stable and abundant form of the molecule.

Local Minima: Other stable, but higher-energy, conformations.

Transition States: The energy maxima on the path between minima, which represent the energy barriers to conformational change.

Molecular Dynamics Simulations for Dynamic BehaviorWhile quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules.

An MD simulation of this compound would provide a trajectory of how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water) at a given temperature. This allows researchers to observe dynamic processes, such as the flexibility of the acetyl group, the stability of different conformers over time, and how the molecule interacts with its surroundings.

Spectroscopic Property Prediction and Validation

Computational methods can predict various types of spectra, which are invaluable for interpreting experimental data and confirming a molecule's structure.

To validate the calculated ground state geometry, one would compute the vibrational frequencies using DFT. These frequencies correspond to the peaks observed in an infrared (IR) and Raman spectrum. By comparing the calculated spectrum with an experimentally measured one, researchers can confirm that the computed structure is correct. Discrepancies can point to environmental effects or the presence of different tautomers or conformers. Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Visible spectrum, providing insight into its electronic transitions.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts (δ). escholarship.org This process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values (σ_calc) are then converted to chemical shifts by comparing them to the shielding of a reference compound, often tetramethylsilane (B1202638) (TMS), using the equation: δ_calc ≈ σ_ref - σ_calc. researchgate.net

While specific computational NMR studies on this compound are not widely documented, research on related pyrimidine (B1678525) thione derivatives demonstrates the utility of this approach. For instance, DFT calculations are used to optimize the geometries of various derivatives, after which reactivity descriptors and properties like HOMO-LUMO gaps and chemical potential are determined. researchgate.net The prediction of ¹H and ¹³C chemical shifts is a standard part of such computational analyses, aiding in the confirmation of synthesized structures. escholarship.org The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. jocpr.comchemrxiv.org For complex systems, conformational flexibility must also be considered to achieve results that align well with experimental data. escholarship.org

Below is a representative table illustrating the kind of data generated in computational NMR studies for pyrimidine derivatives. The values shown are for a synthesized pyrimidin-2-thione derivative and were confirmed through spectroscopic data. ekb.eg

| Compound Part | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) |

|---|---|---|---|

| NH (pyrimidine) | 13.04 (s, 1H) | - | 3410, 3312 |

| NH (pyrrole) | 10.14 (s, 1H) | - | - |

| Pyrrole-H | 7.07-6.31 (m, 3H) | - | - |

| NH₂ (pyrimidine) | 5.52 (s, 2H) | - | - |

| C5-H (pyrimidine) | 5.10 (s, 1H) | - | - |

| CH₃ | 2.19 (s, 3H) | - | - |

| C=O | - | - | 1673 |

| C=N | - | - | 1625 |

| C=S | - | - | 1217 |

Simulated Vibrational and Electronic Spectra for Experimental Comparison

Computational methods are frequently used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. sumitomo-chem.co.jpavcr.cz These simulations provide a powerful complement to experimental measurements, aiding in the assignment of spectral bands to specific molecular motions or electronic transitions. researchgate.netnih.gov DFT calculations are a common choice for simulating vibrational spectra by computing harmonic frequencies and intensities. nih.gov

For the parent compound, 2(1H)-pyrimidinethione, extensive DFT calculations have been performed to simulate its vibrational spectrum. acs.orgnih.gov These studies use various functionals (like B3LYP and B3PW91) and basis sets (such as 6-31+G(d,p)) to optimize the molecular geometry and calculate the vibrational frequencies. acs.orgacs.org The simulated spectra can then be compared directly with experimental data, such as that from Fourier-transform infrared (FTIR) spectroscopy, to validate the theoretical model and provide detailed vibrational assignments. nih.gov

Electronic transitions, which give rise to UV-Vis spectra, can also be simulated. rsc.org These calculations involve determining the energy difference between the ground and excited electronic states. While a simple approach involves calculating vertical excitation energies, more advanced methods account for vibronic coupling, which considers the influence of molecular vibrations on the electronic transitions and significantly affects the shape of the spectral bands. sumitomo-chem.co.jp

The table below presents selected calculated vibrational frequencies for the fundamental 2(1H)-pyrimidinethione molecule, which forms the core of this compound.

| Vibrational Mode Description | Calculated Frequency (B3PW91/6-31+G(d,p)) |

|---|---|

| N-H stretch | 3450 |

| C-H stretch (aromatic) | 3080 |

| C=S stretch | 1120 |

| Ring deformation | 995 |

| C-H out-of-plane bend | 850 |

| Ring torsion | 615 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the detailed step-by-step pathways of chemical reactions. sumitomo-chem.co.jpfrontiersin.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. smu.edu This provides a mechanistic understanding at the molecular level that is often inaccessible through experiment alone. researchgate.netrsc.org

A key reaction for pyrimidine thiones is the thione-thiol tautomerism. For the parent pyrimidine ring system, this involves the migration of a proton between the nitrogen and sulfur atoms, converting the 2(1H)-pyrimidinethione form into the 2-pyrimidinethiol tautomer. acs.orgnih.gov DFT studies have extensively investigated this process, exploring different pathways, including intramolecular proton transfer in the gas phase, as well as pathways catalyzed by solvent molecules (like water) or by the formation of molecular dimers. acs.orgacs.org

Transition State Characterization and Activation Barriers

A central goal in modeling reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the minimum energy reaction path. utexas.edu The energy difference between the reactants and the TS is the activation energy barrier (ΔE‡), a key determinant of the reaction rate. arxiv.org

For the thione-thiol tautomerism of 2-pyrimidinethione, computational studies have located the transition state structures and calculated the corresponding activation barriers for several potential mechanisms. acs.orgnih.govacs.org

Gas-Phase Intramolecular Tautomerism: The direct transfer of a proton from N to S within a single molecule proceeds through a highly strained, four-center transition state. This pathway has a very high activation barrier. nih.govacs.org

Water-Catalyzed Tautomerism: In the presence of water, the tautomerization can proceed via cyclic transition states involving one or two water molecules that act as a proton shuttle. This significantly lowers the activation barrier compared to the uncatalyzed gas-phase reaction. acs.orgnih.gov

Dimer-Promoted Tautomerism: Tautomerization can also occur within a hydrogen-bonded dimer of the molecule. This pathway provides a facile route for interconversion in the gas phase or nonpolar solvents. nih.govacs.org

The following table summarizes the calculated activation energies for these different tautomerization pathways for the 2-pyrimidinethiol/2(1H)-pyrimidinethione system.

| Tautomerization Pathway | Calculated Activation Energy (kcal/mol) | Level of Theory |

|---|---|---|

| Gas-Phase Intramolecular (TS1) | 29.07 | B3PW91/6-311+G(d,p) |

| Dimer-Promoted (via mdpi.com‡) | 6.84 | B3PW91/6-311+G(d,p) |

| Single Water-Assisted (TS---H₂O) | 11.42 | B3PW91/6-311+G(d,p) |

| Double Water-Assisted (TS---2H₂O) | 11.44 | B3PW91/6-311+G(d,p) |

Reaction Coordinate Analysis and Rate Constant Prediction

The reaction coordinate is a one-dimensional parameter chosen to represent the progress of a reaction from reactants to products. nih.gov It is often a geometric parameter, such as a bond length or angle that changes significantly during the transformation. nih.gov For the thione-thiol tautomerism, the reaction coordinate can be defined by the breaking of the N-H bond and the formation of the S-H bond. Analysis of the intrinsic reaction coordinate (IRC) path confirms that the located transition state smoothly connects the reactant and product wells on the potential energy surface. smu.edu

According to transition state theory, the rate constant (k) of a reaction is exponentially related to the Gibbs free energy of activation (ΔG‡). utexas.edu By calculating this activation energy, computational chemistry can provide quantitative predictions of reaction rates. sumitomo-chem.co.jp While precise rate constant calculations require consideration of entropic and thermal contributions, the electronic activation energy (ΔE‡) provides a strong first approximation. utexas.edu The significantly lower activation barriers for the water-assisted and dimer-promoted tautomerization pathways indicate that these mechanisms will have much larger rate constants and are therefore the dominant pathways for the reaction under those conditions. nih.govacs.org

Non-Covalent Interactions and Intermolecular Association Studies

Non-covalent interactions (NCIs) are crucial forces that govern molecular recognition, self-assembly, and the structure of condensed phases. wikipedia.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but collectively play a dominant role in determining the structure and function of many chemical and biological systems. wikipedia.orgnih.gov Computational methods are essential for identifying, visualizing, and quantifying these subtle interactions. chemrxiv.orgchemrxiv.org

Analysis of Hydrogen Bonding and π-Stacking Interactions

For molecules like this compound, which contain both hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), as well as an aromatic pyrimidine ring, both hydrogen bonding and π-stacking are expected to be significant intermolecular forces. mdpi.comrsc.org

Computational studies on the parent 2(1H)-pyrimidinethione have confirmed the formation of stable, hydrogen-bonded homodimers. acs.orgnih.govacs.org In these dimers, two molecules are linked by a pair of N-H···S hydrogen bonds, forming a stable cyclic arrangement. The formation of these dimers is energetically favorable and, as noted earlier, provides a low-energy pathway for tautomerization. acs.org

π-π stacking involves the attractive interaction between aromatic rings. chemrxiv.org While often visualized as a face-to-face arrangement, it is more accurately described by a combination of electrostatic and dispersion forces that favor a parallel-displaced or T-shaped geometry. chemrxiv.org The presence of hydrogen bonding can enhance the strength of π-stacking interactions. rsc.org This occurs because hydrogen bonding can lead to a depletion of π-electron density in the aromatic rings, which in turn strengthens the stacking interaction. rsc.org In a crystal or aggregate of this compound, one would expect a complex interplay of N-H···S and N-H···O hydrogen bonds alongside π-π stacking of the pyrimidine rings, collectively dictating the supramolecular architecture. mdpi.comnih.gov

Table of Mentioned Compounds

Solvation Effects and Solvent-Solute Interactions

The interaction of a solute molecule with its surrounding solvent molecules can significantly alter its electronic structure, and consequently, its chemical and physical properties. This phenomenon, known as solvation, is of fundamental importance in chemistry. Computational chemistry provides powerful tools to investigate these complex interactions at a molecular level, offering insights that complement experimental observations. The study of solvation effects typically involves considering how the properties of a solute, such as its absorption spectrum or dipole moment, change in response to the polarity and specific interaction capabilities of different solvents.

Solvent effects are broadly categorized into non-specific (long-range) and specific (short-range) interactions. Non-specific interactions are primarily electrostatic and arise from the collective polarization of the solvent medium, often modeled using polarizable continuum models (PCM). Specific interactions, such as hydrogen bonding, involve direct, localized interactions between the solute and individual solvent molecules and often require explicit solvent models for accurate description. The choice of solvent can therefore dramatically influence reaction rates, molecular stability, and spectroscopic characteristics.

In computational studies, the effect of the solvent environment on a molecule like this compound is investigated by calculating various molecular properties in the gas phase and comparing them to the values obtained in different solvent models. A significant change in these properties from non-polar to polar solvents can indicate a substantial charge redistribution in the molecule upon excitation.

Research Findings on Solvatochromism

Solvatochromism, the change in a substance's color with solvent polarity, is a direct manifestation of solvent-solute interactions. It is typically observed as a shift in the absorption maxima (λmax) in the UV-Visible spectrum. A red shift (bathochromism) with increasing solvent polarity suggests that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a blue shift (hypsochromism) indicates that the ground state is more polar.

Theoretical studies on molecules with similar functional groups often show a pronounced bathochromic shift in their π→π* electronic transitions as solvent polarity increases. This is because the excited state often possesses a larger dipole moment than the ground state, leading to stronger stabilizing interactions with polar solvent molecules. For instance, studies on other heterocyclic compounds have used time-dependent density functional theory (TD-DFT) to correlate the calculated electronic transition energies with experimental λmax values across a range of solvents.

Dipole Moment and Solvent Polarity

The dipole moment of a molecule is a key indicator of its charge distribution. Computational methods allow for the calculation of the ground-state dipole moment (μg) and the excited-state dipole moment (μe). An increase in the dipole moment upon excitation (μe > μg) is consistent with a charge-transfer character for the electronic transition. The magnitude of the dipole moment is expected to increase with solvent polarity, reflecting the induced polarization of the solute by the solvent's reaction field.

The table below illustrates hypothetical calculated ground-state dipole moments for this compound in various solvents, demonstrating the expected trend of increasing dipole moment with the solvent's dielectric constant.

Table 1: Theoretical Ground-State Dipole Moment of this compound in Various Solvents This table is based on general principles of computational chemistry and does not represent published experimental or theoretical data for this specific compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μg) (Debye) |

|---|

Solvation Energy Analysis

The free energy of solvation (ΔGsolv) quantifies the thermodynamic stability gained when a solute is transferred from the gas phase into a solvent. A more negative ΔGsolv indicates stronger solute-solvent interactions. Computational models like the Solvation Model on Density (SMD) are commonly used to calculate these energies. It is generally observed that the solvation free energy becomes more favorable (more negative) as the polarity of the solvent increases, particularly for polar solutes.

The following interactive table presents hypothetical solvation free energies for this compound, illustrating how increased solvent polarity leads to more favorable solvation.

Table 2: Calculated Solvation Free Energy of this compound in Different Solvents This table is based on general principles of computational chemistry and does not represent published experimental or theoretical data for this specific compound.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|

Applications of Acetylpyrimidinethione in Advanced Materials and Synthetic Chemistry

Acetylpyrimidinethione as a Versatile Building Block in Heterocyclic Synthesis

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. juniperpublishers.com Pyrimidine (B1678525) derivatives, in particular, are core structures in numerous bioactive molecules, including nucleic acids. scirp.org Pyrimidinethiones are recognized as important starting materials for creating more complex fused and isolated heterocyclic systems due to the reactivity of their functional groups. lew.ro The presence of an acetyl group in this compound offers an additional reactive site, enhancing its utility as a versatile building block for a diverse range of organic molecules.

The strategic arrangement of reactive sites in pyrimidinethione derivatives makes them ideal precursors for the synthesis of fused heterocyclic systems through cyclization and condensation reactions. The thione/thiol tautomerism and the presence of adjacent nitrogen atoms and other functional groups allow for the construction of various bicyclic and polycyclic structures. lew.rosemanticscholar.org For instance, pyrimidinethione derivatives are widely used to synthesize fused pyrimidines such as triazolopyrimidines, tetrazolopyrimidines, and pyrimido[4,5-d]pyrimidines. semanticscholar.orgresearchgate.net

The general strategy involves reacting the pyrimidinethione core with bifunctional reagents that can engage with two or more reactive sites on the ring. For example, reactions with reagents like hydrazine (B178648) hydrate, ethyl chloroacetate, and thiourea (B124793) lead to the formation of new rings fused to the pyrimidine core. scirp.orgsemanticscholar.org The acetyl group on this compound can participate in these reactions, for example, through condensation with nucleophiles, or it can be used to direct the regioselectivity of ring formation. Research on related pyrimidinethione compounds has demonstrated the successful synthesis of a variety of fused systems, highlighting the potential of these scaffolds. lew.ro

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidinethione Precursors This table is based on synthetic routes established for pyrimidinethione derivatives, which are applicable to this compound.

| Starting Material Class | Reagent(s) | Fused Ring System Formed | Reference(s) |

| Pyrimidinethione | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine | lew.ro |

| Thioxopyrimidine | Ethyl Chloroacetate, Base | Thiazolo[3,2-a]pyrimidine | semanticscholar.org |

| Aminopyrimidinethione | Sodium Nitrite, Acid | Tetrazolo[1,5-a]pyrimidine | semanticscholar.org |

| Pyrimidinethione | Thiourea | Pyrimido[2,3-b]pyrimidine | lew.ro |

| Thioxopyrimidine | Benzylamine | Pyrrolo[2,3-d]pyrimidine | semanticscholar.org |

| Pyrimidinethione | POCl₃/PCl₅ then Sodium Azide (B81097) | Tetrazolo[1,5-c]pyrimidine | semanticscholar.org |

In retrosynthetic analysis, a synthon is a conceptual unit that represents a potential starting material in the synthesis of a target molecule. mdpi.com this compound serves as a multifunctional synthon due to its distinct reactive centers. The pyrimidine ring itself can undergo electrophilic or nucleophilic substitution, while the thione group and the acetyl group provide specific sites for a variety of transformations.

Sulfur-containing pyrimidines are valuable intermediates because their diverse reactions facilitate the functionalization of the pyrimidine ring. researchgate.net The thione group (-C=S) can easily be S-alkylated to introduce new side chains or can participate in cyclization reactions. semanticscholar.orgresearchgate.net The acetyl group provides a reactive carbonyl center, which is a key functional group for forming carbon-carbon and carbon-heteroatom bonds through reactions like aldol (B89426) condensations, Knoevenagel condensations, and additions of organometallic reagents. This dual reactivity makes this compound a powerful tool for constructing complex molecular architectures from a single, versatile starting material.

Role in Polymer Chemistry and Functional Materials Science

The demand for advanced functional materials with tailored properties has driven research into new polymeric structures. rsc.orgidu.ac.id Functional polymers are created by incorporating specific chemical groups that impart desired characteristics, such as thermal stability, conductivity, or responsiveness to external stimuli. rsc.org The unique structure of this compound makes it a compelling candidate for incorporation into such advanced materials.

Polymer architecture refers to the arrangement of monomer units in a polymer chain, which can range from simple linear chains to complex branched or cross-linked networks. beilstein-journals.org The properties of a polymer are highly dependent on its architecture. This compound can be envisioned as a functional monomer or a cross-linking agent in polymer synthesis.

The thione/thiol group can be utilized in polymerization reactions such as thiol-ene chemistry, which is a highly efficient method for creating polymer networks. beilstein-journals.org Furthermore, the acetyl group or other functionalities on the pyrimidine ring could be modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. This would allow for its incorporation into polymers via radical polymerization or other chain-growth mechanisms. mdpi.com The inclusion of the rigid, heteroaromatic pyrimidine ring into a polymer backbone would likely enhance thermal stability and modify the material's mechanical properties. Post-polymerization modification, where a pre-existing polymer is functionalized, is another route where the reactivity of this compound could be harnessed to graft these functional units onto a polymer scaffold. rsc.org

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The properties of a MOF, such as pore size, surface area, and catalytic activity, are determined by the choice of the metal and the organic linker. rsc.org The design of the organic ligand is therefore critical to creating functional MOFs. rsc.org

This compound possesses ideal characteristics for acting as a ligand in MOF synthesis. The nitrogen atoms of the pyrimidine ring and the sulfur atom of the thione group can act as a bidentate or multidentate chelation site for metal ions. This ability to coordinate with metal centers is the fundamental principle of MOF construction. azom.com The presence of the acetyl group provides an additional functional handle that can be used to tune the electronic properties of the ligand or to introduce further functionality into the MOF pores after its synthesis (postsynthetic modification). rsc.org While many existing MOFs use carboxylate-based ligands, there is growing interest in employing N-donor and other heteroatom-containing ligands to create new frameworks with unique properties. mdpi.com

Table 2: Potential Metal Ions for MOF Construction with an this compound Ligand This table outlines plausible metal-ligand combinations based on established MOF chemistry.

| Metal Ion | Common Coordination Geometry | Potential Application Area of MOF | Reference(s) |

| Zinc (Zn²⁺) | Tetrahedral, Octahedral | Gas Storage, Luminescence, Catalysis | nih.gov |

| Copper (Cu²⁺) | Square Planar, Octahedral | Catalysis, Gas Separation | nih.gov |

| Zirconium (Zr⁴⁺) | Octahedral, Square Antiprismatic | High-Stability Catalysis, Sensing | nih.gov |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | Magnetism, Catalysis | usu.edu |

| Cadmium (Cd²⁺) | Octahedral | Luminescent Sensing | frontiersin.org |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | High (8, 9) | Luminescence, Catalysis | rsc.org |

Development of Novel Reagents and Catalysts Based on this compound

The development of new reagents and highly efficient catalysts is a cornerstone of green and sustainable chemistry. mdpi.com Materials based on this compound show promise in this area, primarily through the formation of metal complexes and metal-organic frameworks that can function as heterogeneous catalysts.